molecular formula C19H24N2O3 B2925523 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one CAS No. 1421514-89-7

1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

Cat. No. B2925523
CAS RN: 1421514-89-7
M. Wt: 328.412
InChI Key: CKLMTUKLVMYYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
The exact mass of the compound 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One notable application of compounds related to 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is in the synthesis of heterocyclic compounds, which are core structures in numerous natural products and pharmaceuticals. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates has been employed to prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively in moderate to good yields, depending on the electronic nature of the reacting groups (Jian-Mei Lu & Min Shi, 2007).

Advanced Organic Synthesis Techniques

The compound and its derivatives have been implicated in advanced organic synthesis techniques, demonstrating versatility in constructing complex molecular architectures. For example, a novel four-component one-pot access to pyrindines and tetrahydroquinolines showcases the compound's role in synthesizing cyclopentyl and cyclohexyl annealed pyridines through a multi-step process (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).

Formation of Pyridone Analogues

Additionally, the formation of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine has been explored, highlighting the chemical's utility in generating structurally diverse and biologically relevant heterocycles (C. Richards & A. Hofmann, 1978).

Chemical Functionalization and Reactions

The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another critical application, where derivatives of the chemical compound undergo transformations to yield new ring-fused structures, demonstrating its role in developing novel synthetic methodologies (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, & D. Seidel, 2015).

Novel Synthetic Processes

Improvements in the synthesis of related compounds, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been achieved, offering novel processes and methodologies for organic synthesis, highlighting the compound's role in enhancing efficiency and yield in chemical synthesis (Feng Ta, 2013).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLMTUKLVMYYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.